molecular formula C18H20ClNOS B2884728 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime CAS No. 477864-96-3

2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime

Cat. No. B2884728
CAS RN: 477864-96-3
M. Wt: 333.87
InChI Key: NFGBWPREGXQNLO-DEDYPNTBSA-N
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Description

“2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” is a chemical compound that belongs to the family of aldehydes. It has a CAS Number of 110452-12-5 and a molecular weight of 194.3 . The compound is in liquid form .


Molecular Structure Analysis

The linear formula of “2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” is C11H14OS . The average mass is 194.293 Da and the monoisotopic mass is 194.076538 Da .


Physical And Chemical Properties Analysis

The physical form of “2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” is liquid .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These derivatives have shown promise in the treatment of cancer, microbial infections, and other disorders.

Plant Growth Regulation

The structural similarity of this compound to known plant growth retardants suggests potential applications in agriculture. It could be investigated for its effects on stem elongation and gibberellin biosynthesis in plants . This application is crucial for managing crop growth and development.

Antitubercular Activity

Compounds with similar structures have been studied for their antitubercular activity. The compound could be researched for its efficacy against Mycobacterium tuberculosis, which is responsible for tuberculosis . This application is vital for developing new treatments for this infectious disease.

Anti-HIV Activity

Molecular docking studies of related indolyl and oxochromenyl xanthenone derivatives have been performed to evaluate their anti-HIV-1 potential . The compound could be explored for its potential use in anti-HIV therapies.

Cancer Research

Indole derivatives, which can be synthesized from the compound, are known to play a role in cell biology and have been used in cancer treatment . Research into this application could lead to the development of novel anticancer drugs.

Green Synthetic Chemistry

The compound’s potential for use in green synthetic chemistry is noteworthy. It could be employed in the development of environmentally friendly synthetic pathways for various chemical reactions .

Safety and Hazards

The safety information for “2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-2-methyl-2-(4-methylphenyl)sulfanylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-14-4-10-17(11-5-14)22-18(2,3)13-20-21-12-15-6-8-16(19)9-7-15/h4-11,13H,12H2,1-3H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGBWPREGXQNLO-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)(C)C=NOCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC(C)(C)/C=N/OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime

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